ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
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Overview
Description
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves multiple steps. One common method includes the condensation of a β-dicarbonyl compound with an amine to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The final step involves esterification to introduce the ethyl propanoate group .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can be compared with other similar compounds, such as:
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also features a pyrimidine ring and is used in medicinal chemistry.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound has a similar pyrimidine structure and is studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex heterocyclic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Compound Overview
- Name : this compound
- Molecular Formula : C₁₈H₂₁N₅O₄
- IUPAC Name : Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
- SMILES : CCOC(CCC1=C(C)NC(NN(C2=O)c3nc(C)cc(C)n3)=C2C1=O)=O
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization to introduce the ethyl propanoate moiety. Various methodologies have been reported in the literature for synthesizing related compounds using microwave irradiation and other techniques to enhance yield and efficiency .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-b]pyridines. For instance:
- In Vitro Studies : Compounds similar to ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl...] exhibit cytotoxic effects against various cancer cell lines. A concentration of 6.25 μM has shown significant activity against breast carcinoma cells .
Research indicates that these compounds may exert their effects through:
- Inhibition of Key Kinases : Docking studies have demonstrated strong binding affinities to serine/threonine kinase AKT1 and Orexetine type 2 receptor (Ox2R), which are crucial in cancer cell signaling pathways .
- Molecular Dynamics : Simulations suggest that these compounds can stabilize protein-ligand interactions that disrupt cancer cell proliferation .
Other Biological Activities
The biological spectrum of this compound extends beyond anticancer properties:
- Antiparasitic Activity : Some derivatives have shown efficacy against Trypanosoma species and Plasmodium falciparum, indicating potential use in treating diseases like Chagas and malaria .
- Antioxidant and Antibacterial Effects : Related compounds have demonstrated significant antioxidant properties and activity against various bacterial strains .
Case Studies and Research Findings
Properties
Molecular Formula |
C18H21N5O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]propanoate |
InChI |
InChI=1S/C18H21N5O4/c1-5-27-13(24)7-6-12-11(4)21-16-14(15(12)25)17(26)23(22-16)18-19-9(2)8-10(3)20-18/h8H,5-7H2,1-4H3,(H2,21,22,25) |
InChI Key |
GYFUNULOHDFYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
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